Exatecan Mesylate

Topoisomerase I Inhibition Enzyme Assay Camptothecin Analog

Exatecan mesylate (DX-8951f) is a water-soluble, non-prodrug camptothecin analog and potent TOP1 inhibitor (IC50 0.975 μg/mL). Key differentiators vs. SN-38/topotecan: (i) no esterase-dependent activation required, (ii) low susceptibility to P-gp-mediated efflux, (iii) full potency retained in MDR1-overexpressing cells. 6- to 28-fold more cytotoxic than SN-38 and topotecan. Validated in gastric, pancreatic, breast, ovarian, and lung xenografts. The superior payload for ADCs targeting multidrug-resistant tumors and the gold-standard reference for TOP1 inhibition assays.

Molecular Formula C25H30FN3O9S
Molecular Weight 567.6 g/mol
CAS No. 197720-53-9
Cat. No. B171652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExatecan Mesylate
CAS197720-53-9
Synonyms(1S,9S)-1-amino-9-ethyl-5-fluoro-2,3-dihydro-9-hydroxy-4-methyl-1H,12H-benzo(de)pyrano(3',4'-6,7)indolizino(1,2-b)quinoline-10,13(9H,15H)dione methanesulfonate
DX 8951
DX 8951f
DX-8951
DX-8951a
DX-8951f
exatecan
exatecan mesilate hydrate
exatecan mesylate
exatecan methanesulfonate dihydrate
Molecular FormulaC25H30FN3O9S
Molecular Weight567.6 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O.O.O
InChIInChI=1S/C24H22FN3O4.CH4O3S.2H2O/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4;;/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4);2*1H2/t16-,24-;;;/m0.../s1
InChIKeyFXQZOHBMBQTBMJ-MWPGLPCQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Exatecan Mesylate (CAS 197720-53-9) – A Potent, Water-Soluble Camptothecin Analog for Advanced Research and ADC Development


Exatecan mesylate (DX-8951f) is a hexacyclic, water-soluble, non-prodrug analog of camptothecin that functions as a potent DNA topoisomerase I (TOP1) inhibitor [1]. Its design imparts a favorable profile relative to earlier-generation camptothecins, including high solubility, potent TOP1 inhibition with an IC50 of 0.975 μg/mL, and broad antitumor activity in preclinical models [2]. These attributes have established it as a critical research tool and a key cytotoxic payload in the development of next-generation antibody-drug conjugates (ADCs) [3].

Why Exatecan Mesylate Cannot Be Simply Substituted by Other Camptothecin Analogs in Research or ADC Design


Despite belonging to the camptothecin class of TOP1 inhibitors, Exatecan mesylate exhibits a unique combination of structural and pharmacological properties that preclude its direct substitution with related analogs like SN-38 or topotecan. Critical differentiators include its significantly higher potency against TOP1, a distinct resistance profile characterized by low susceptibility to P-glycoprotein (P-gp)-mediated efflux and MDR1 overexpression, and a lack of requirement for esterase-dependent activation [1]. Furthermore, its specific lactone-carboxylate equilibrium and pharmacokinetic behavior, which are key determinants of efficacy and toxicity, are not shared by other members of the class [2]. These cumulative differences mean that substituting Exatecan mesylate with a cheaper or more readily available camptothecin analog would invalidate established experimental models and fundamentally alter the performance characteristics of any ADC linker-payload system.

Quantitative Evidence of Exatecan Mesylate Differentiation for Scientific Procurement


Superior Topoisomerase I Inhibitory Potency vs. SN-38 and Topotecan in Biochemical Assays

Exatecan mesylate demonstrates significantly greater intrinsic TOP1 inhibitory activity than its closest clinical analogs, SN-38 and topotecan, in a cell-free biochemical assay using TOP1 derived from human pancreatic SUIT-2 cells [1]. This enhanced enzymatic potency is a primary driver of its superior antiproliferative activity at the cellular level.

Topoisomerase I Inhibition Enzyme Assay Camptothecin Analog

Higher Cytotoxic Potency Across Multiple Cancer Cell Lines Compared to SN-38 and Topotecan

Exatecan mesylate exhibits markedly superior cytotoxic potency relative to SN-38 and topotecan across a panel of human cancer cell lines. In a comparative study, Exatecan was found to be 6 and 28 times more potent than SN-38 and topotecan, respectively, based on mean GI50 values against 32 malignant cell lines . A separate study in colon and ovarian cancer cell lines confirmed this trend, with Exatecan demonstrating significantly greater potency than both comparators (P<0.05) and showing that prolonged exposure yielded a more pronounced increase in growth inhibition compared to SN-38 or topotecan (P<0.05) [1].

Cytotoxicity Antiproliferative Activity Cancer Cell Lines

Overcomes P-glycoprotein (P-gp) and MDR1-Mediated Drug Resistance, a Key Limitation of Other Camptothecins

A critical differentiator for Exatecan mesylate is its demonstrated efficacy against multidrug-resistant (MDR) cancer cells, which often limit the utility of other chemotherapeutic agents. Unlike SN-38 and topotecan, which are susceptible to P-glycoprotein (P-gp)-mediated efflux, Exatecan mesylate has been shown to be 'highly effective against P-glycoprotein (P-gp) mediated multi-drug resistant' cells [1]. Furthermore, preclinical studies confirm that its activity is unaffected by overexpression of Pgp, MRP1, and LRP, and it exhibits 'low cross-resistance against MDR-1 overexpressing tumors' [2]. This property is particularly relevant for overcoming resistance mechanisms that plague earlier-generation camptothecins.

Multidrug Resistance P-glycoprotein MDR1 Efflux Pump

Well-Characterized Lactone Stability and Pharmacokinetic Profile Enabling Translational Research

The therapeutic activity of camptothecins is dependent on the equilibrium between the active lactone and inactive carboxylate forms. Exatecan mesylate's pharmacokinetic (PK) profile is well-defined, with clinical studies quantifying its lactone stability over time. At the end of a 30-minute infusion, the lactone:total drug ratio in plasma was 0.81 ± 0.06, decreasing to 0.15 ± 0.06 after 10 hours [1]. The overall lactone exposure (AUC lactone:total ratio) was 0.30 ± 0.08 [1]. This characterized PK behavior, coupled with its linear pharmacokinetics and primary hepatic metabolism (CYP3A4, CYP1A2) [2], provides a predictable and reproducible basis for designing in vivo experiments and for developing ADCs where payload release and systemic exposure must be precisely controlled.

Lactone Stability Pharmacokinetics ADC Payload Drug Metabolism

Validated Application Scenarios for Exatecan Mesylate Based on Quantitative Evidence


ADC Payload of Choice for Overcoming MDR1-Driven Resistance

Exatecan mesylate is ideally suited as a cytotoxic payload in antibody-drug conjugates (ADCs) designed to treat tumors characterized by P-glycoprotein (P-gp) or MDR1-mediated multidrug resistance. Evidence demonstrates that its activity is highly effective against P-gp-mediated MDR cells [1] and is unaffected by MDR1 overexpression [2]. This profile makes it a superior choice over other TOP1 inhibitor payloads like SN-38, which are known P-gp substrates, for targeting refractory or relapsed cancers where drug efflux is a primary resistance mechanism.

Reference Standard for High-Potency TOP1 Inhibition Assays

Given its exceptional TOP1 inhibitory potency (IC50 of 0.82 μg/mL, ~2.8-fold more potent than SN-38) [1] and its confirmed broad-spectrum cellular cytotoxicity (6- and 28-fold more potent than SN-38 and topotecan, respectively) [2], Exatecan mesylate serves as an ideal reference standard for calibrating high-sensitivity TOP1 inhibition and cell-based antiproliferative assays. Its use ensures assay systems can detect subtle changes in activity and reliably rank-order new chemical entities or biologics.

In Vivo Efficacy Studies in Xenograft Models of Solid Tumors

Exatecan mesylate's established in vivo antitumor activity across a range of human tumor xenografts, including gastric, pancreatic, colon, breast, ovarian, and lung tumors [1], is supported by its well-characterized pharmacokinetic profile [2]. This makes it a reliable tool for preclinical efficacy studies. Its validated high potency and predictable PK allow for well-controlled experiments to assess combination therapies (e.g., with cisplatin or paclitaxel, which have shown improved complete remission rates when combined with Exatecan [3]) or to benchmark the performance of novel ADCs.

Preclinical Development of Linker-Payload Technologies

The well-defined stability and pharmacokinetics of Exatecan mesylate, including its lactone-carboxylate equilibrium (AUC lactone:total ratio of 0.30) [1], provide a solid foundation for the preclinical development of novel ADC linker-payload systems. Researchers can utilize this compound to benchmark the in vitro and in vivo performance of new linker technologies, as its intrinsic properties are thoroughly documented, allowing for a clear interpretation of how novel linkers affect payload release, stability, and overall ADC efficacy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Exatecan Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.